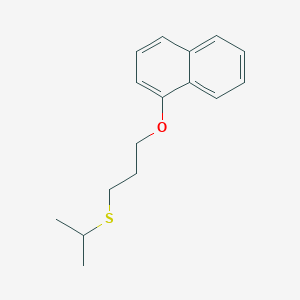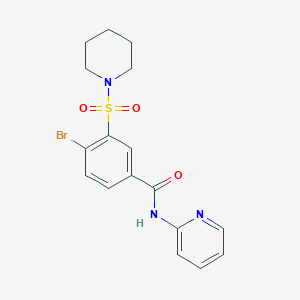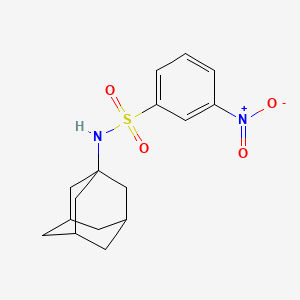
1-(3-Propan-2-ylsulfanylpropoxy)naphthalene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Naphthalene is a polycyclic aromatic hydrocarbon (PAH) that consists of two fused benzene rings . The structure of naphthalene is composed of 10 carbon atoms and 8 hydrogen atoms, giving it the chemical formula C10H8 . The propoxy group (-OCH2CH2CH3) is a functional group consisting of a propyl group attached to an oxygen atom .
Molecular Structure Analysis
The molecular structure of naphthalene consists of two fused benzene rings . As for the propoxy group, it consists of a propyl group attached to an oxygen atom .Chemical Reactions Analysis
Naphthalene undergoes various chemical reactions. For example, it can be nitrated to give 1-nitronaphthalene, which can then be hydrogenated to the amine followed by hydrolysis . It can also undergo isopropylation by isopropanol over certain catalysts .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound depend on its structure. Naphthalene, for example, is a white solid with a strong odor of coal tar or mothballs . It has a melting point of 78.2 °C and a boiling point of 217.97 °C .Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1-(3-propan-2-ylsulfanylpropoxy)naphthalene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20OS/c1-13(2)18-12-6-11-17-16-10-5-8-14-7-3-4-9-15(14)16/h3-5,7-10,13H,6,11-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHJFDGIKIMGCOZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)SCCCOC1=CC=CC2=CC=CC=C21 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-isobutyl-4-{[3-(3-methoxyphenyl)-5-isoxazolyl]methyl}-4-piperidinol](/img/structure/B5064197.png)
![2-bromo-N-[(4-methylpyridin-2-yl)carbamothioyl]benzamide](/img/structure/B5064205.png)
![2-(1,3-dioxobenzo[c]azolin-2-yl)-3-methyl-N-(4-morpholin-4-ylphenyl)butanamide](/img/structure/B5064209.png)

![3-[[5-(4-Bromophenyl)furan-2-carbonyl]carbamothioylamino]-4-methylbenzoic acid](/img/structure/B5064228.png)

![N-{1,3-DIMETHYL-5-[(MORPHOLINE-4-CARBONYL)AMINO]-2-OXOIMIDAZOLIDIN-4-YL}MORPHOLINE-4-CARBOXAMIDE](/img/structure/B5064245.png)
![11-(5-bromo-2-hydroxy-3-methoxybenzyl)-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-6-one](/img/structure/B5064253.png)
![5-[(2,4-difluorophenoxy)methyl]-N-(5-isoquinolinylmethyl)-N-methyl-3-isoxazolecarboxamide](/img/structure/B5064266.png)

![3-amino-N-(4-sulfamoylphenyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B5064287.png)
![[(5-Methoxy-2,4-dimethylphenyl)sulfonyl]prop-2-enylamine](/img/structure/B5064290.png)
